molecular formula C16H22N2O3S B2932535 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1251548-57-8

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2932535
CAS No.: 1251548-57-8
M. Wt: 322.42
InChI Key: XOLXDTQCEOSEAA-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a bis-amide derivative with an ethanediamide backbone (C₂H₄N₂O₂) functionalized with two distinct substituents:

  • N'-[2-(cyclohex-1-en-1-yl)ethyl]: A cyclohexene-containing ethyl group introducing hydrophobic character and conformational flexibility due to the unsaturated cyclohexenyl ring.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-14(13-7-9-22-11-13)10-18-16(21)15(20)17-8-6-12-4-2-1-3-5-12/h4,7,9,11,14,19H,1-3,5-6,8,10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXDTQCEOSEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include cyclohexene, thiophene derivatives, and ethanediamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide (C₁₈H₂₈F₃N₃O₂, MW 375.4 g/mol)

  • Structural Features : Replaces the hydroxy-thiophen-3-yl group with a trifluoroethyl-piperidinyl moiety.
  • Key Differences: The trifluoroethyl group enhances electronegativity and metabolic stability compared to the thiophene-hydroxyl group.
  • Implications : Increased lipophilicity from the trifluoroethyl group may improve membrane permeability but reduce aqueous solubility.

N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide (C₁₇H₁₇ClN₂O₂S, MW 348.8 g/mol)

  • Structural Features : Substitutes the cyclohexenyl group with a 3-chloro-2-methylphenyl ring and incorporates a thiophen-3-yl-cyclopropylmethyl chain.
  • Key Differences: The chloro-methylphenyl group provides steric bulk and halogen-bonding capability, contrasting with the flexible cyclohexenyl group.
  • Implications : The chloro substituent may enhance binding to aromatic protein pockets, while the cyclopropane could limit rotational freedom.

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide (C₁₉H₂₂N₂O₃S, MW 358.5 g/mol)

  • Structural Features : Retains the cyclohexenyl-ethyl group but replaces the hydroxy-thiophen-3-yl with a furan-thiophene hybrid.
  • Lack of a hydroxyl group reduces hydrogen-bonding capacity but increases hydrophobicity.
  • Implications : The furan-thiophene system may improve charge transport properties, suggesting utility in organic electronics.

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(3-methylphenyl)ethanediamide (C₁₇H₂₂N₂O₃, MW 302.4 g/mol)

  • Structural Features : Features a hydroxycyclohexenylmethyl group and a 3-methylphenyl substituent.
  • Key Differences :
    • The hydroxy group is directly attached to the cyclohexene ring, creating a rigid, hydrogen-bond-donating scaffold, unlike the flexible hydroxyethyl-thiophene group.
    • The 3-methylphenyl group provides steric hindrance and moderate hydrophobicity.
  • Implications : The intramolecular hydrogen bonding in the hydroxycyclohexenyl group may stabilize specific conformations, influencing receptor binding.

Research Implications

  • Medicinal Chemistry : The hydroxy-thiophen-3-yl group in the target compound offers hydrogen-bonding and sulfur-mediated interactions, advantageous for targeting enzymes or receptors with polar active sites .
  • Materials Science : The furan-thiophene derivative demonstrates enhanced π-conjugation, suggesting utility in organic semiconductors.
  • Synthetic Challenges : The cyclohexenyl-ethyl group’s synthesis likely involves Heck coupling or similar methodologies, as inferred from palladium-catalyzed reactions in related compounds .

Biological Activity

Synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

The synthesis of this compound typically involves the reaction of cyclohexene derivatives with thiophene-containing reagents. The general procedure includes:

  • Starting Materials : Cyclohexene and thiophenol derivatives.
  • Reagents : Use of bases such as sodium hydroxide to facilitate the reaction.
  • Solvents : Ethanol or dichloromethane is commonly used for extraction and purification.

The yield of synthesized compounds can vary, but reports indicate yields ranging from 70% to 90% depending on the specific reaction conditions employed .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antiviral Activity : Studies have shown that compounds with similar structures exhibit significant antiviral properties, particularly against HIV strains. For instance, derivatives with thiophene moieties have been reported to inhibit reverse transcriptase activity effectively .
  • Anticancer Properties : Thiophene-containing compounds are often evaluated for their cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cells, although detailed mechanisms remain to be elucidated.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits:

  • IC50 Values : The inhibitory concentration (IC50) against specific cell lines shows promising results, indicating potential therapeutic applications.
Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Case Studies

Several case studies have provided insights into the efficacy and safety profile of this compound:

  • Study on Antiviral Efficacy : A study reported that a related compound significantly inhibited HIV replication in vitro with an IC50 value lower than traditional antiretroviral drugs. This suggests a potential application in treating HIV infections .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects on various cancer cell lines indicated that the compound did not exhibit significant toxicity at effective concentrations (CC50 >100 µM), highlighting its selectivity towards cancer cells compared to normal cells .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with bioavailability expected to be high due to its structural properties.

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